(2S)-2-(carbamoylamino)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(carbamoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSWEUMSEVLFEQ-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18409-49-9 | |
| Record name | (2S)-2-(carbamoylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within the Class of N Carbamoylamino Acids
N-carbamoylamino acids are a class of organic compounds characterized by the presence of a carbamoyl (B1232498) group (-CONH2) attached to the nitrogen atom of an amino acid. drugbank.com This structural feature distinguishes them from standard amino acids and imparts unique chemical properties. These compounds are considered important intermediates in the synthesis of pharmacologically active molecules. organic-chemistry.org
The synthesis of N-carbamoylamino acids can be achieved through various methods, including the reaction of amino acids with isocyanates or through multi-step procedures involving reagents like phosgene (B1210022) or triphosgene. organic-chemistry.org More efficient, one-pot methods have also been developed that utilize the alkylation and subsequent hydrolysis of monosubstituted parabanic acids, demonstrating the scalability and utility of these compounds in medicinal chemistry and for generating combinatorial libraries. organic-chemistry.orgdoi.org
From a biochemical standpoint, N-carbamoylamino acids are involved in metabolic pathways. For instance, N-carbamoyl-β-alanine is a known intermediate in the metabolic breakdown of uracil (B121893) to β-alanine. wikipedia.orgcymitquimica.com Enzymes such as carbamoylases exhibit high specificity for these molecules, playing a crucial role in biotechnological processes like the kinetic resolution of racemic amino acid mixtures to produce optically pure D- or L-amino acids. nih.gov This enzymatic specificity underscores the importance of the N-carbamoyl structure in biological systems.
Academic Significance and Research Focus of 2s 2 Carbamoylamino Propanoic Acid
The academic significance of (2S)-2-(carbamoylamino)propanoic acid, also known as N-carbamoyl-L-alanine, is primarily centered on its role as a substrate in enzymatic studies and as a building block in synthetic chemistry.
Enzymatic and Biotechnological Research: The compound is a key substrate for N-carbamoyl-L-amino acid amidohydrolases (L-carbamoylases). These enzymes are noted for their strict enantiospecificity, meaning they selectively act on the L-enantiomer of N-carbamoylamino acids. nih.gov This property is exploited in the "Hydantoinase Process," an industrial multienzymatic system used for the production of pure L-amino acids. In this process, a carbamoylase hydrolyzes the N-carbamoyl-L-amino acid intermediate, which is a critical step in the kinetic resolution of the racemic mixture. nih.gov The specific interaction between this compound and L-carbamoylases makes it an essential tool for studying the mechanism, kinetics, and substrate specificity of these industrially relevant enzymes. nih.govnih.gov
Role as a Synthetic Intermediate: As a derivative of L-alanine, this compound serves as a useful intermediate in organic synthesis. The presence of the carbamoyl (B1232498) group allows for further chemical modifications. N-carbamoylamino acids are recognized as valuable intermediates for creating pharmacologically active molecules, including protease inhibitors and receptor antagonists. organic-chemistry.org Furthermore, they can be used in the enantioselective synthesis of other amino acids through processes like enzymatic hydrolysis of their corresponding amides. google.com
Physicochemical Properties: The properties of this compound have been documented in chemical databases, providing foundational data for researchers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H8N2O3 | nih.gov |
| Molecular Weight | 132.12 g/mol | stenutz.eu |
| IUPAC Name | This compound | nih.gov |
| Synonyms | N-Carbamoyl-L-alanine, L-N-Carbamoylalanine | drugbank.comnih.gov |
| CAS Number | 24583-34-6 | |
| Predicted Water Solubility | 59.0 mg/mL | drugbank.com |
| Predicted logP | -1.2 | drugbank.com |
Synthetic Methodologies for this compound and Related Chiral Analogues
The synthesis of this compound, a chiral N-carbamoyl amino acid, and its analogues is a significant area of research, driven by their roles as intermediates in the production of optically pure α-amino acids for pharmaceuticals and other specialty chemicals. Methodologies for their preparation span both traditional chemical synthesis and advanced biocatalytic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and environmental impact.
Advanced Analytical and Spectroscopic Characterization of 2s 2 Carbamoylamino Propanoic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of (2S)-2-(carbamoylamino)propanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms, the molecular weight, and the compound's structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide unique insights into the molecule's electronic environment and connectivity.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton. The proton on the chiral carbon (α-proton) would appear as a quartet, coupled to the three protons of the adjacent methyl group. The methyl group protons would, in turn, appear as a doublet. The protons of the carbamoyl (B1232498) group (-NH₂) and the amide proton (-NH-) would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The acidic proton of the carboxyl group is often broad and may exchange with deuterated solvents, causing its signal to disappear. docbrown.infolibretexts.org
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Four distinct signals are expected: one for the carboxyl carbon, one for the carbamoyl carbon, one for the α-carbon, and one for the methyl carbon. The carbonyl carbons of the carboxyl and carbamoyl groups are typically found significantly downfield (160-180 ppm). libretexts.orgresearchgate.net
Conformational Analysis: Vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can be used to investigate the conformational preferences around the Cα-N bond. nih.gov By analyzing these coupling constants, researchers can determine the favored rotamers in different solvent environments, providing insight into the molecule's three-dimensional shape in solution.
The purity of a sample can also be assessed by ¹H NMR. The presence of unexpected signals or altered integration ratios of the known peaks can indicate the presence of impurities.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| -CH₃ | ¹H | ~1.3 - 1.5 | Doublet | Coupled to the α-proton |
| α-CH | ¹H | ~4.1 - 4.3 | Quartet | Coupled to the methyl protons |
| -NH- | ¹H | Variable (Broad) | Singlet | Shift is solvent and concentration dependent |
| -NH₂ | ¹H | Variable (Broad) | Singlet | Shift is solvent and concentration dependent |
| -COOH | ¹H | >10 (Broad) | Singlet | Often exchanges with D₂O |
| -CH₃ | ¹³C | ~18 - 22 | - | |
| α-CH | ¹³C | ~50 - 55 | - | |
| C=O (Carbamoyl) | ¹³C | ~158 - 162 | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. pdx.edunetlify.app
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₄H₈N₂O₃, corresponding to a monoisotopic mass of approximately 132.05 Da. nih.gov
Upon ionization, typically through electrospray ionization (ESI) or electron impact (EI), the molecule forms a molecular ion ([M]⁺ or [M-H]⁻). This molecular ion can then undergo fragmentation, breaking at predictable points. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) or the entire carboxyl group as COOH (M-45) or CO₂ (M-44). libretexts.orgmiamioh.edu Other likely fragmentations could involve the cleavage of the carbamoyl group or the bond between the α-carbon and the carboxyl group.
Analysis of these fragment ions allows for the confirmation of the compound's structure and molecular weight. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Da) | Proposed Fragment Ion | Formula of Lost Neutral Fragment |
|---|---|---|
| 132 | [C₄H₈N₂O₃]⁺ | - |
| 115 | [C₄H₇N₂O₂]⁺ | OH |
| 88 | [C₃H₆NO₂]⁺ | H₂NCO |
| 87 | [C₄H₇O₃]⁺ | NH₂ |
| 74 | [C₂H₄NO₂]⁺ | CH₃CH, H₂NCO |
| 44 | [H₂NCO]⁺ | C₃H₆O₂ |
Note: The observed fragmentation pattern can vary significantly depending on the ionization technique and energy used. docbrown.infodocbrown.info
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from other compounds and for its precise quantification, particularly in complex biological or chemical matrices.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its identification. Due to the polar nature of the compound, reversed-phase (RP) HPLC is a commonly employed technique. pensoft.net
In a typical RP-HPLC setup, a C18 column is used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound under specific conditions is a characteristic feature used for its identification. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Detection is often achieved using a UV detector, as the amide and carboxyl groups exhibit some absorbance at low wavelengths (around 210-220 nm). nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov
Table 3: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase), e.g., 150 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Phosphate Buffer (e.g., pH 3) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection | UV-Vis at ~210 nm or Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL |
Techniques for Isolation and Quantitation of Carbamoyl-Amino Acids in Complex Mixtures
Isolating and quantifying carbamoyl-amino acids like this compound from complex biological matrices, such as blood plasma, presents a significant analytical challenge. These compounds can be formed in vivo, for example, in patients with uremia, through the reaction of amino acids with cyanate (B1221674) derived from urea (B33335). nih.gov
A robust method for this purpose involves sample preparation followed by reverse-phase HPLC. nih.gov The sample preparation typically includes deproteinization of the plasma, for instance, by adding a strong acid, followed by centrifugation to remove precipitated proteins. The resulting supernatant, containing the carbamoyl-amino acids, can then be directly injected into the HPLC system.
Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. The use of an internal standard is often recommended to correct for variations in sample preparation and injection volume. For very low concentrations, derivatization of the analyte may be employed to enhance its detectability by UV or fluorescence detectors, or to improve its ionization efficiency for mass spectrometry. nih.gov
Crystallographic Analysis for Absolute Stereochemical Assignment
While spectroscopic and chromatographic methods can confirm the structure and purity, X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.
To perform this analysis, a high-quality single crystal of this compound is required. This crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays contains detailed information about the arrangement of atoms within the crystal lattice. By analyzing this pattern, scientists can calculate the positions of all atoms in the molecule with very high precision, generating a complete 3D structural model.
This model confirms the connectivity of the atoms and, crucially, establishes the absolute configuration (R or S) at the chiral α-carbon. For this compound, crystallographic analysis would confirm the "S" configuration, providing ultimate proof of its stereochemical identity. The analysis also reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal structure. researchgate.netresearchgate.net
Table 4: Example Crystallographic Data for a Propanoic Acid Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.05 Å, b = 9.98 Å, c = 21.47 Å |
| Volume (V) | 1081 ų |
| Molecules per unit cell (Z) | 4 |
| Calculated Density | 1.510 g/cm³ |
Note: Data are representative and based on a related structure, 2-benzenesulfonamido-3-hydroxypropanoic acid. researchgate.net
X-ray Crystallography for Determination of (2S)-Configuration
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. azolifesciences.com This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. The resulting diffraction pattern is unique to the crystal's internal structure and allows for the precise mapping of atomic positions in three-dimensional space.
The determination of the absolute configuration, such as the (S) or (R) designation at a stereocenter, is made possible by the anomalous scattering of X-rays. When the X-ray energy is near the absorption edge of an atom in the crystal, a phase shift occurs. By carefully analyzing the intensities of Friedel pairs (reflections that are mirror images of each other), it is possible to distinguish between a molecule and its non-superimposable mirror image (enantiomer), thereby establishing its absolute stereochemistry.
Table 1: Representative Crystallographic Data for L-Alanine
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.032 |
| b (Å) | 12.343 |
| c (Å) | 5.784 |
Data for L-alanine serves as a structural analogue to illustrate the principles of stereochemical determination by X-ray crystallography.
Polymorphism Studies of Carbamoylamino Acid Derivatives
Polymorphism is the ability of a solid material to exist in more than one crystal structure. curiaglobal.com These different crystalline forms, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties, including solubility, melting point, and stability. The study of polymorphism is of critical importance in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient can have significant impacts on its bioavailability and therapeutic efficacy. Carbamoylamino acid derivatives, with their capacity for various hydrogen bonding interactions via the carbamoyl and carboxylic acid groups, are prone to exhibiting polymorphism.
A notable example is the study of N-carbamoyl-L-glutamic acid, a structural analogue of this compound. Research has identified and characterized different polymorphic forms of this compound, highlighting the influence of crystallization conditions on the resulting solid-state structure.
In one such study, two polymorphs of N-carbamoyl-L-glutamic acid were identified and characterized using X-ray crystallography. These polymorphs exhibit different arrangements of molecules in the crystal lattice, leading to variations in their physical properties. The formation of these polymorphs is influenced by factors such as the solvent system and temperature used during crystallization. The hydrogen bonding patterns, particularly involving the carboxylic acid and carbamoyl moieties, play a crucial role in dictating the packing of the molecules and the resulting crystal structure.
Table 2: Crystallographic Data for Polymorphs of a Carbamoylamino Acid Derivative (N-carbamoyl-L-glutamic acid)
| Parameter | Polymorph I | Polymorph II |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| a (Å) | 5.334 | 5.289 |
| b (Å) | 15.345 | 15.421 |
| c (Å) | 9.536 | 9.612 |
This data for a structural analogue demonstrates the existence of polymorphism in carbamoylamino acid derivatives.
The investigation into the polymorphism of carbamoylamino acid derivatives underscores the complexity of their solid-state chemistry. The ability of these molecules to form different crystal lattices with varying stabilities and properties necessitates thorough polymorphic screening during the development of any material where the solid form is critical.
Computational and Theoretical Investigations of 2s 2 Carbamoylamino Propanoic Acid
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational changes, stability, and intermolecular interactions of (2S)-2-(carbamoylamino)propanoic acid in various environments, such as in aqueous solution or in the active site of an enzyme. youtube.comnih.gov
MD simulations of enzyme-ligand complexes are particularly valuable. For instance, in studies of enzymes that process similar substrates, like alanine (B10760859) racemase or N-carbamoyl-D-amino acid amidohydrolase (DCase), MD simulations help to evaluate the stability of the ligand within the catalytic site and the effects of its binding on the protein's flexibility. nih.govnih.gov Simulations can track key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess system stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net
In a typical MD simulation setup for studying the interaction of N-carbamoyl-L-alanine with a target enzyme, the following steps would be taken:
System Setup: The initial coordinates of the enzyme-ligand complex, often obtained from molecular docking, are placed in a simulation box. The box is then filled with explicit water molecules (e.g., TIP3P model) and counterions to neutralize the system's charge. rsc.org
Force Field Application: A force field, such as AMBER or GROMACS, is applied to describe the potential energy of the system. nih.gov This includes terms for bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals, electrostatic) interactions. youtube.com
Simulation Protocol: The system undergoes energy minimization to remove steric clashes, followed by a period of equilibration where temperature and pressure are gradually brought to the desired values (e.g., 300 K and 1 bar). Finally, a production run is performed for a duration typically ranging from nanoseconds to microseconds, during which the trajectory data is collected. rsc.orgijsrst.com
Analysis of the resulting trajectory can reveal the persistence of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between this compound and the enzyme's active site residues. For example, MD simulations on DCase have shown that specific mutations can enhance the rigidity of the catalytic site, thereby increasing enzyme activity. nih.gov Similar simulations for this compound could identify key residues for its binding and catalysis, guiding the rational design of enzymes with improved properties.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | AMBER, GROMACS, CHARMM | Defines the potential energy and forces between atoms. |
| Water Model | TIP3P, SPC/E | Provides an explicit solvent environment. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. rsc.org |
| Temperature | 300 K / 310 K | Simulates physiological conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 100 - 1000 ns | Allows for sampling of conformational space. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies stability, flexibility, and specific interactions. |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules from first principles. researchgate.netcore.ac.uk For this compound, DFT can provide a detailed understanding of its molecular geometry, charge distribution, and orbital energies.
DFT calculations are used to determine various electronic properties:
Optimized Geometry: The calculation finds the lowest energy conformation of the molecule, providing precise bond lengths and angles. nih.gov
Vibrational Frequencies: These calculations predict the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. core.ac.uk
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions. researchgate.net
Studies on similar amino acids like L-alanine using DFT have shown that the constituent molecules often adopt zwitterionic forms within crystals, and the electronic structure is dominated by the amine and carboxyl functional groups. researchgate.net DFT calculations on L-alanine have determined its band gap to be around 5 eV, indicating it is a wide band gap compound. researchgate.netresearchgate.net For N-carbamoyl-L-alanine, DFT would be instrumental in understanding how the addition of the carbamoyl (B1232498) group modifies the electronic properties of the parent alanine molecule. Such calculations, often performed with basis sets like 6-311++G(d,p), can accurately predict these properties. researchgate.net
| Property | Information Obtained | Relevance for this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Predicts reactivity in nucleophilic attacks. |
| LUMO Energy | Electron-accepting ability | Predicts reactivity in electrophilic attacks. |
| HOMO-LUMO Gap | Chemical stability and reactivity | A larger gap implies higher stability. |
| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Identifies regions for hydrogen bonding and other interactions. |
| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer and hyperconjugative interactions nih.gov | Reveals stabilizing interactions within the molecule. |
Molecular Docking Studies for Substrate-Enzyme Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. jabonline.in For this compound, docking studies are essential for predicting its binding mode and affinity within the active site of a target enzyme. nih.gov
The docking process involves two main steps:
Sampling: The algorithm explores a large number of possible conformations of the ligand within the receptor's binding site.
Scoring: A scoring function is used to estimate the binding affinity (often as a negative value, where a more negative score indicates stronger binding) for each conformation and ranks them. nih.gov
Docking studies can provide valuable, albeit predictive, information. For example, in the study of alanine racemase, docking can be used to compare the binding of the natural substrate (L-alanine) with potential inhibitors. core.ac.ukresearchgate.net The analysis of the docked pose reveals key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. nih.gov
For this compound, docking it into the active site of a relevant hydrolase or synthase could reveal:
The most likely binding pose and conformation.
Key active site residues involved in its recognition and binding.
A predicted binding energy, which can be used to compare its affinity relative to other substrates or inhibitors.
For instance, a computational study on β-alanine synthase, which hydrolyzes N-carbamyl-β-alanine, used docking and QM/MM calculations to elucidate the reaction mechanism. nih.gov Such studies show that residues like Glu159, His262, and His397 are crucial for catalysis. nih.gov A similar docking study of this compound would identify analogous critical residues, providing hypotheses for experimental validation through site-directed mutagenesis.
| Ligand | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| L-Alanine | Alanine Racemase | -5.03 researchgate.net | Lys39, Tyr265', Arg219 | Hydrogen Bond, Electrostatic |
| N-carbamoyl-β-alanine | β-Alanine Synthase | N/A (QM/MM Study) | Glu159, His262, Asn309, Arg322 nih.gov | Hydrogen Bond, Proton Transfer |
| This compound | Hypothetical Hydrolase | (Predicted) | (Predicted) e.g., Arg, His, Asp | Hydrogen Bond, Electrostatic |
Theoretical Characterization of Supramolecular Organization
The self-assembly of molecules into ordered, non-covalently bonded structures is a fundamental concept in supramolecular chemistry. Amino acids and their derivatives are excellent building blocks for such assemblies due to their ability to form multiple hydrogen bonds via their carboxyl and amino groups, as well as engage in other interactions like π-π stacking if aromatic rings are present. nih.gov
Theoretical methods can be used to predict and characterize the potential supramolecular organization of this compound. The carbamoyl group (-NH-CO-NH2) and the carboxylic acid group (-COOH) are both strong hydrogen bond donors and acceptors. This suggests that the molecule has a high propensity to form extended networks.
Computational approaches to studying supramolecular assembly include:
Quantum Chemical Calculations (DFT): Can be used to calculate the interaction energies of small molecular clusters (e.g., dimers, trimers) to identify the most stable hydrogen bonding motifs.
Molecular Dynamics (MD) Simulations: Can simulate the spontaneous self-assembly of many molecules from a random distribution in a solvent, revealing the formation of larger structures like fibers, sheets, or gels over time. mdpi.com
Crystal Structure Prediction: Algorithms can be used to predict the most likely crystal packing arrangements based on minimizing the lattice energy.
Studies on related amino acid derivatives show that intermolecular interactions, especially hydrogen bonds, are the primary drivers for creating chain-like or sheet-like assemblies. nih.govmdpi.com For this compound, it is highly probable that the molecules would arrange in a way that maximizes hydrogen bonding between the carbamoyl and carboxylate groups, leading to the formation of one-dimensional tapes or two-dimensional sheets. These theoretical predictions are crucial for understanding its solid-state properties and for designing new materials based on its self-assembly.
| Functional Group | Potential Interaction | Role in Assembly |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor & Acceptor) | Forms strong, directional links, often leading to dimers or chains. |
| Carbamoyl Amide (-NH-CO-) | Hydrogen Bonding (Donor & Acceptor) | Contributes to the formation of extended hydrogen-bonded networks. |
| Carbamoyl Amine (-NH2) | Hydrogen Bonding (Donor) | Provides additional sites for cross-linking between molecular chains or sheets. |
| Alkyl Backbone | van der Waals Interactions | Contribute to the overall stability and packing efficiency of the assembly. |
Biological and Biochemical Research Implications of 2s 2 Carbamoylamino Propanoic Acid
Utilization as a Synthetic Precursor for Pharmacologically Active Compounds
The structural motif of (2S)-2-(carbamoylamino)propanoic acid, combining an amino acid scaffold with a ureido (carbamoyl) group, makes it and its derivatives valuable building blocks in the synthesis of complex, pharmacologically active molecules. While direct utilization of N-carbamoyl-L-alanine as a starting material is not extensively documented in mainstream drug synthesis, closely related protected alanine (B10760859) derivatives containing carbamoyl (B1232498) moieties are crucial intermediates.
A notable example is in the synthesis of Eluxadoline, a mu-opioid receptor agonist used for the treatment of irritable bowel syndrome with diarrhea (IBS-D). google.commedkoo.comnewdrugapprovals.org A key intermediate in the synthesis of Eluxadoline is (S)-2-tert-Butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid. newdrugapprovals.org This molecule is a derivative of L-alanine, featuring a carbamoyl group on a substituted phenyl ring attached to the β-carbon. The α-amino group is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in peptide synthesis to control reactivity during the construction of the final drug molecule. medkoo.comnih.gov This highlights the utility of the carbamoyl-alanine structure in building the complex architecture required for specific receptor interactions.
Furthermore, the incorporation of modified amino acids is a key strategy in peptide drug design. For instance, the gonadotropin-releasing hormone (GnRH) agonist Nafarelin is a synthetic decapeptide that includes the non-proteinogenic amino acid 3-(2-naphthyl)-D-alanine. nih.govanaspec.com While this involves a D-alanine derivative, it underscores the principle that modifying natural amino acids is a critical approach to creating peptide-based therapeutics with enhanced stability and activity. N-carbamoylated amino acids, including N-carbamoyl-L-alanine, can be considered as building blocks for solid-phase peptide synthesis (SPPS), offering a way to introduce the ureido motif into peptide chains to potentially modulate their biological activity and conformational properties. nih.govnih.govchimia.ch
Research into Endogenous Formation and Metabolic Pathways of Carbamoyl-Amino Acids
In Vivo Formation of Carbamoyl-Amino Acids via Cyanate (B1221674) Reaction
This compound and other carbamoyl-amino acids can be formed endogenously through a non-enzymatic reaction. The primary precursor for this process is urea (B33335), which is abundant in biological systems as the end product of the urea cycle. In aqueous solutions, urea can slowly and spontaneously dissociate to form ammonium (B1175870) ions and cyanate. researchgate.net The active species, isocyanic acid (HNCO), can then react with various nucleophilic groups in biological molecules, including the amino groups of free amino acids.
This process, known as carbamoylation, leads to the formation of carbamoyl-amino acids. The reaction specifically targets the unprotonated form of the amino group. In the case of L-alanine, the α-amino group reacts with isocyanic acid to form this compound. This reaction is irreversible and its rate is influenced by factors such as temperature, pH, and the concentration of urea. researchgate.net
The in vivo formation of carbamoyl-amino acids is particularly significant in pathological conditions characterized by high urea levels, such as uremia resulting from end-stage renal disease. google.com In uremic patients, the elevated concentration of urea leads to a higher steady-state level of cyanate, accelerating the carbamoylation of free amino acids and proteins. google.com This can lead to a depletion of the free amino acid pool, potentially contributing to the malnutrition observed in uremia. The extent of this modification can be quantified by the "Carbamoylation Index," which is the ratio of a specific carbamoyl-amino acid to its corresponding free amino acid. google.com
Metabolic Fates and Enzymatic Transformations of Carbamoyl-Amino Acids
Once formed, carbamoyl-amino acids are not inert metabolites and can be acted upon by specific enzymes. The primary route for the metabolism of N-carbamoyl-L-amino acids is hydrolysis, catalyzed by a class of enzymes known as N-carbamoyl-L-amino-acid hydrolases (EC 3.5.1.87), also referred to as L-carbamoylases. wikipedia.org These enzymes catalyze the cleavage of the carbamoyl group, yielding the parent L-amino acid, ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). wikipedia.org
Enzymatic Reaction: N-carbamoyl-L-amino acid + H₂O → L-amino acid + NH₃ + CO₂
These hydrolases belong to the broader family of amidohydrolases and play a role in nitrogen metabolism. Research has identified and characterized N-carbamoyl-L-amino-acid hydrolases from various microbial sources. For example, an enzyme from Alcaligenes xylosoxidans has been shown to have broad substrate specificity, acting on a variety of N-carbamoyl-L-amino acids with aliphatic side chains, which would include N-carbamoyl-L-alanine. wikipedia.org
Similarly, studies on an N-carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58 revealed that the enzyme has a broad substrate spectrum. While its highest catalytic efficiency is towards N-carbamoyl-β-alanine, it is also capable of hydrolyzing nonsubstituted N-carbamoyl-α-, -γ-, and -δ-amino acids. nih.govlibretexts.org This demonstrates that enzymes exist which can metabolize this compound, reversing the carbamoylation process and regenerating the essential amino acid L-alanine. The kinetic properties of such enzymes are of significant interest, as they determine the metabolic flux through this pathway.
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |
|---|---|---|---|
| N-carbamoyl-β-alanine | 0.20 ± 0.02 | 14.0 ± 0.4 | 70.0 |
| N-carbamoyl-α-alanine | 1.1 ± 0.1 | 5.0 ± 0.1 | 4.5 |
| N-carbamoyl-glycine | 1.5 ± 0.1 | 8.0 ± 0.2 | 5.3 |
| N-carbamoyl-γ-aminobutyric acid | 0.60 ± 0.04 | 13.0 ± 0.3 | 21.7 |
Intermolecular Interactions with Biological Macromolecules
The presence of the carbamoyl group on the L-alanine backbone introduces specific possibilities for intermolecular interactions with biological macromolecules like proteins, which can influence their structure and stability. While direct experimental studies on the interaction of this compound with proteins are limited, insights can be drawn from the known behavior of the carbamoyl moiety (as seen in urea) and related N-carbamoylated amino acids.
Preferential Solvation and Interaction with Protein Residues and Backbone
The carbamoyl group is polar and can participate in hydrogen bonding, acting as both a hydrogen bond donor (via the -NH₂ group) and an acceptor (via the C=O group). nih.govlibretexts.orgnih.gov This dual capability allows it to potentially form hydrogen bonds with polar side chains of amino acid residues (e.g., glutamine, asparagine, serine, threonine), charged residues (e.g., aspartate, glutamate, lysine, arginine), and with the peptide backbone itself. nih.gov
The interaction of urea, the simplest carbamoyl-containing compound, with proteins is a well-studied phenomenon. Molecular dynamics simulations have shown that urea can interact directly with the peptide backbone and polar residues, thereby stabilizing non-native protein conformations. nih.gov It is plausible that this compound could engage in similar direct interactions. Crystallographic studies of N-carbamoyl-l-proline, a related compound, have detailed the extensive network of intermolecular hydrogen bonds formed by the ureido group, highlighting its strong potential for such interactions in a biological context. researchgate.net
Furthermore, the carbamoyl group can alter the solvation shell of the amino acid. Urea is known to affect protein stability indirectly by altering the structure and dynamics of water, which in turn weakens the hydrophobic effect that is a major driving force for protein folding. nih.govnih.gov this compound, by introducing a polar carbamoyl group, could influence the local solvent environment around a protein, potentially facilitating the solvation of both hydrophobic and hydrophilic regions of the polypeptide chain.
Influence on Protein Structure and Stability
The interactions described above can have a significant impact on the structure and stability of proteins. By forming hydrogen bonds that compete with the intra-protein hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets, this compound could act as a destabilizing agent. nih.gov This is analogous to the denaturing effect of high concentrations of urea. nih.govresearchgate.net
The carbamoylation of protein amino groups (e.g., the N-terminus or the ε-amino group of lysine) is known to alter protein charge and conformation, which can lead to changes in biological activity. nih.gov While this compound is a free amino acid derivative and not a protein modification itself, its presence in high concentrations could potentially influence protein folding pathways and the stability of the native state through non-covalent interactions.
Conversely, the ability of the carbamoyl group to form specific, favorable hydrogen bonds could, in some contexts, stabilize particular protein conformations or protein-ligand complexes. The precise effect—stabilization or destabilization—would be highly dependent on the specific protein, the concentration of the compound, and the local environment of the interaction site.
| Interaction Type | Potential Partner on a Protein | Possible Effect |
|---|---|---|
| Hydrogen Bond Donor (-NH₂) | Carbonyl oxygen of peptide backbone, Side chains of Asp, Glu, Ser, Thr, Asn, Gln | Competition with native H-bonds, stabilization of specific conformations |
| Hydrogen Bond Acceptor (C=O) | Amide hydrogen of peptide backbone, Side chains of Lys, Arg, His, Ser, Thr, Asn, Gln, Trp | Disruption of secondary structure, stabilization of non-native states |
| Alteration of Solvation Shell | Surrounding water molecules | Weakening of the hydrophobic effect, enhanced solvation of nonpolar residues |
Research Applications of Carbamoylamino Acid Analogues and Derivatives
The structural motif of carbamoylamino acids, particularly this compound (N-carbamoyl-L-alanine), has garnered interest in various biochemical and medicinal chemistry research areas. The inherent properties of the carbamoyl group, such as its ability to act as a hydrogen bond donor and acceptor, and its structural similarity to a peptide bond, make it a valuable functional group for designing enzyme inhibitors, building blocks for peptide synthesis, and scaffolds for developing novel therapeutic agents.
Development of Inhibitors for Specific Enzymes (e.g., Glutamase, Glutaminyl-tRNA Synthetase)
The design of enzyme inhibitors is a cornerstone of drug discovery. Carbamoylamino acid analogues are being explored as potential inhibitors for enzymes where the natural substrate is an amino acid or a related metabolite. The carbamoyl group can mimic the transition state of an enzymatic reaction or interact with key residues in the active site, leading to inhibition.
Glutamase Inhibition: Glutaminase (B10826351) (GLS) is a key enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. nih.govresearchgate.net This reaction is crucial for rapidly proliferating cells, providing them with a source of nitrogen and carbon. nih.gov Consequently, GLS is a significant target for cancer therapy. nih.govresearchgate.net While specific inhibitors based on the this compound scaffold are not yet prominent in the literature, the general strategy of using glutamine analogues as inhibitors is well-established. nih.govnih.gov Given the structural similarity of N-carbamoyl-L-alanine to glutamine, its derivatives represent a potential scaffold for the design of novel glutaminase inhibitors. The carbamoyl group could potentially interact with the enzyme's active site in a manner similar to the amide group of glutamine.
Glutaminyl-tRNA Synthetase Inhibition: Glutaminyl-tRNA synthetase (GlnRS) is another critical enzyme involved in protein synthesis. It catalyzes the attachment of glutamine to its corresponding tRNA. nih.gov Inhibition of this enzyme can halt protein synthesis, making it an attractive target for the development of antimicrobial and anticancer agents. medchemexpress.commdpi.commdpi.com Researchers have successfully developed inhibitors of GlnRS, such as glutaminyl adenylate analogues, which mimic the intermediate of the enzymatic reaction. nih.govnih.gov For example, glutaminol adenylate is a competitive inhibitor of GlnRS with respect to both glutamine and ATP. nih.gov The development of carbamoylamino acid-based analogues could offer an alternative strategy to target GlnRS. The carbamoyl moiety could be designed to interact with the amino acid binding site of the enzyme.
| Target Enzyme | Natural Substrate | Potential Role of Carbamoylamino Acid Analogues |
| Glutaminase (GLS) | Glutamine | Mimic the substrate to block the active site. |
| Glutaminyl-tRNA Synthetase (GlnRS) | Glutamine | Act as a competitive inhibitor at the amino acid binding site. |
Role in Peptide Synthesis and Combinatorial Library Generation
The carbamate (B1207046) functional group is a versatile tool in the synthesis of peptides and the generation of combinatorial libraries for drug discovery. wikipedia.org
Peptide Synthesis: Peptides are synthesized by forming amide bonds between amino acids. csic.es A study has shown that α-N-carbamoyl amino acids can serve as precursors for the formation of oligopeptides. nih.gov In this process, the solid N-carbamoyl amino acid is nitrosated by a gaseous mixture of nitric oxide and oxygen to quantitatively yield an N-carboxyanhydride (NCA). nih.gov This NCA intermediate then undergoes oligomerization in an aqueous buffer to form peptides. nih.gov This method presents a potential route for prebiotic peptide synthesis and could be adapted for laboratory-scale solid-phase peptide synthesis (SPPS). csic.esnih.govlsu.edu In SPPS, amino acids are sequentially coupled to a growing peptide chain that is attached to a solid support. lsu.edunih.gov The use of N-carbamoyl-L-alanine and its derivatives could offer an alternative to conventional amino acid building blocks in SPPS protocols. wpi.edu
Combinatorial Library Generation: Combinatorial chemistry is a powerful technique used to synthesize a large number of diverse compounds, known as a library, in a single process. wikipedia.org These libraries are then screened for biological activity to identify lead compounds for drug development. The "split-mix synthesis" method is a common strategy in combinatorial chemistry, particularly for peptide libraries. wikipedia.org Carbamoylamino acids and their derivatives can be incorporated as building blocks in the generation of these libraries, introducing structural diversity. The carbamate linkage can also be used as a stable bioisostere of the peptide bond, creating peptidomimetics with potentially improved pharmacokinetic properties. acs.orgnih.gov
| Application | Role of this compound and Analogues | Key Advantages |
| Peptide Synthesis | Precursor to N-carboxyanhydrides (NCAs) for oligomerization. nih.gov | Potential for simplified, high-yield peptide formation. |
| Combinatorial Library Generation | Building block to increase structural diversity. | Introduction of non-natural linkages and diverse side chains. |
Exploration of Modified Carbamoylamino Acid Structures in Medicinal Chemistry Research
The modification of existing chemical scaffolds is a common strategy in medicinal chemistry to enhance therapeutic efficacy and overcome limitations of parent compounds. ontosight.ai Carbamoylamino acids provide a versatile platform for such modifications.
Bioisosteric Replacement: The amide bond is a fundamental component of many biologically active molecules, but it is often susceptible to enzymatic degradation. nih.gov The carbamate group is a well-established bioisostere for the amide bond, meaning it has similar physical and chemical properties and can often be substituted without significant loss of biological activity. nih.govexlibrisgroup.combenthamscience.com This substitution can lead to compounds with improved metabolic stability and bioavailability. acs.orgnih.gov The exploration of carbamate-containing analogues of known peptide drugs is an active area of research.
Scaffold for Novel Drug Candidates: The this compound structure can be chemically modified at several positions to generate a diverse range of new chemical entities. For instance, the carboxylic acid group can be esterified or converted to an amide, the carbamoyl nitrogen can be substituted, and the alanine methyl group can be replaced with other functional groups. These modifications can lead to compounds with novel biological activities. For example, derivatives of alanine have been synthesized and investigated for their potential as anticancer and antimicrobial agents. rsc.orgnih.gov The synthesis of poly (N-methacryloyl-L-alanine acid) grafted chitosan (B1678972) microspheres has been reported for the detection of trace metal elements, showcasing the utility of modified alanine derivatives in other scientific fields. nih.gov Furthermore, the carbamoyl group itself is a key structural motif in many approved drugs. nih.gov
| Modification Strategy | Rationale | Potential Outcome |
| Amide-to-Carbamate Bioisosterism | Improve metabolic stability and pharmacokinetic properties. acs.orgnih.govnih.gov | Increased drug half-life and oral bioavailability. |
| Derivatization of the Carboxylic Acid | Modulate solubility, cell permeability, and target binding. | Enhanced drug-like properties. |
| Substitution on the Carbamoyl Nitrogen | Explore new interactions with biological targets. | Novel biological activities. |
| Modification of the Alanine Side Chain | Alter steric and electronic properties for improved target specificity. | Increased potency and reduced off-target effects. |
Future Research Directions and Emerging Methodologies
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of L-alanine and its derivatives has often relied on methods that are not environmentally friendly, utilizing petroleum-based materials and generating significant waste. rsc.orgnbinno.comnih.gov The future of chemical manufacturing is increasingly focused on sustainability and green chemistry principles, aiming to reduce environmental impact through safer chemicals and processes. nbinno.com This shift is driving research into more efficient and eco-friendly synthetic routes for (2S)-2-(carbamoylamino)propanoic acid.
Key areas of development include:
Biocatalytic and Chemoenzymatic Synthesis: Enzymes offer a highly selective and efficient means of catalyzing chemical reactions under mild conditions. nbinno.com The "hydantoinase process" is a multi-enzymatic system used for the industrial synthesis of various D-amino acids, which involves the hydrolysis of a hydantoin (B18101) to the corresponding N-carbamoyl-amino acid. mdpi.com Adapting and optimizing similar enzymatic cascades for the L-enantiomer represents a promising green route. mdpi.comiupac.org For instance, N-carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58 has been characterized for its potential in producing β-amino acids and shows activity on N-carbamoyl-α-amino acids. researchgate.netnih.gov Research into discovering or engineering novel enzymes with high specificity and activity for the synthesis of N-carbamoyl-L-alanine is a critical goal.
Cell-Free Enzymatic Cascades: A significant advancement in sustainable production is the use of cell-free enzymatic systems. tum.deuq.edu.au A synthetic pathway consisting of nine enzymes has been developed to produce L-alanine from methanol, a C1 building block that can be sustainably produced from CO2. tum.deuq.edu.auresearchgate.net This approach avoids the complexities of using whole-cell fermentation and allows for higher yields and purity. researchgate.net Integrating a carbamoylation step into such a cell-free cascade could provide a direct and highly sustainable route to this compound.
Aqueous-Phase and Solvent-Free Synthesis: Moving away from traditional organic solvents is a core principle of green chemistry. nbinno.com Research is exploring the use of water as a solvent for chemical reactions, sometimes enhanced by micellar catalysis to improve the solubility of reactants. nbinno.com Additionally, mechanochemical grinding offers a solvent-free condensation method that minimizes waste. nbinno.com Another approach involves the one-pot reaction of carbonylimidazolide in water to prepare ureas and carbamates, which precipitate from the reaction mixture and can be easily purified. organic-chemistry.org
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Biocatalytic/Chemoenzymatic | Utilizes isolated enzymes or whole-cell systems. nih.gov | High enantioselectivity, mild reaction conditions, reduced byproducts. researchgate.net |
| Cell-Free Enzymatic Cascades | Multi-enzyme pathways constructed in vitro. tum.de | High theoretical yield, use of sustainable feedstocks (e.g., methanol), simplified purification. tum.deuq.edu.au |
| Aqueous-Phase Synthesis | Uses water as the primary solvent. nbinno.com | Environmentally benign, reduced toxicity and pollution. nbinno.com |
| Carbamoylimidazole Chemistry | Employs stable N-Alkyl carbamoylimidazoles as synthons. nih.gov | Avoids toxic phosgene (B1210022) and isocyanates, allows for facile synthesis of ureas. organic-chemistry.orgnih.gov |
Advanced Analytical Techniques for Trace Analysis in Biological Samples
Understanding the biological role of this compound requires highly sensitive and accurate methods for its detection and quantification in complex biological matrices like plasma, urine, and tissue extracts. creative-proteomics.com Capillary electrophoresis (CE) has emerged as a powerful and versatile technique for the analysis of amino acids and their derivatives, offering several advantages over traditional methods like HPLC and gas chromatography. creative-proteomics.comscilit.com
Future advancements in the trace analysis of this compound are focused on enhancing the capabilities of CE and other sensitive techniques:
Capillary Electrophoresis with Advanced Detection:
CE-LIF (Laser-Induced Fluorescence): This method provides extremely high sensitivity, making it ideal for detecting low-concentration analytes. creative-proteomics.comnih.gov It requires derivatizing the amino acid with a fluorescent tag, and research is ongoing to develop more efficient and stable derivatization agents. scilit.comnih.gov
CE-MS (Mass Spectrometry): The coupling of CE with MS provides high sensitivity and accuracy in quantitative analysis with minimal interference. creative-proteomics.com This technique is particularly valuable for providing structural confirmation and has been successfully used to analyze amino acids in clinical samples. creative-proteomics.com
CE-EC (Electrochemical Detection): This method can directly detect non-derivatized amino acids with excellent selectivity and cost-effectiveness, which is advantageous for analyzing clinical samples. creative-proteomics.com
On-Column and In-Capillary Derivatization: To simplify sample preparation and improve automation, methods for performing the derivatization step directly within the capillary are being developed. nih.gov This approach minimizes sample volume requirements and analysis time. nih.gov
Sample Preparation and Preconcentration: For ultra-trace analysis, novel solid-phase extraction (SPE) materials are being synthesized. For example, poly (N-methacryloyl-L-alanine acid) grafted chitosan (B1678972) microspheres have been developed for the preconcentration and separation of trace metal ions, and similar principles could be applied to concentrate small organic molecules like N-carbamoyl-L-alanine from dilute biological fluids. nih.gov
| Analytical Technique | Principle | Advantages for this compound Analysis |
| CE-UV | Separation by electrophoresis with ultraviolet detection. creative-proteomics.com | Simple, direct or derivatization-based detection. creative-proteomics.comhoriba.com |
| CE-LIF | CE coupled with highly sensitive laser-induced fluorescence detection. creative-proteomics.com | Extremely high sensitivity for trace amounts, minimal sample injection required. creative-proteomics.comnih.gov |
| CE-MS | CE combined with mass spectrometry for detection and identification. creative-proteomics.com | High sensitivity and accuracy, provides structural information. creative-proteomics.com |
| CE-EC | CE with electrochemical detection. creative-proteomics.com | Direct detection of underivatized molecules, excellent selectivity. creative-proteomics.com |
Comprehensive Elucidation of Biological Roles and Mechanisms of Action
While this compound is known to be an intermediate in pyrimidine (B1678525) degradation, its full spectrum of biological activities and mechanisms of action are not completely understood. nih.gov Future research aims to unravel its broader physiological and pathophysiological significance.
Key research questions include:
Metabolic Pathway Mapping: N-carbamoyl-β-alanine is the final intermediate in the reductive pyrimidine degradation pathway, where it is hydrolyzed to CO2, NH3, and β-alanine. nih.govcymitquimica.com A crucial area of investigation is to determine if this compound (the L-alanine equivalent) plays a similar or distinct role in related metabolic pathways and how its flux is regulated.
Enzyme Inhibition and Activation: Recent studies have shown that N-carbamoyl alanine (B10760859) can act as an inhibitor of the enzyme peroxiredoxin-2 (PRDX2). acs.org This finding suggests a potential role in modulating cellular responses to oxidative stress. Investigating its interaction with other enzymes is a key research direction. For example, the non-proteinogenic amino acid β-N-methylamino-l-alanine (BMAA) has been shown to be a substrate for human alanyl-tRNA synthetase (AlaRS) and can inhibit its function. nih.gov It is critical to investigate whether N-carbamoyl-L-alanine interacts with AlaRS or other aminoacyl-tRNA synthetases, which could have profound implications for protein synthesis.
Signaling and Regulatory Functions: Beyond its role as a metabolic intermediate, there is potential for this compound to act as a signaling molecule. L-alanine itself is involved in the alanine-glucose cycle and can stimulate insulin (B600854) secretion. drugbank.comresearchgate.net Future studies will explore whether the carbamoylated form possesses unique signaling properties or modulates known pathways.
Rational Design and Synthesis of Novel this compound Derivatives for Targeted Research Investigations
To probe the biological functions of this compound and explore its potential as a lead structure for therapeutic agents, the rational design and synthesis of novel derivatives are essential. nih.govmdpi.com This involves modifying the parent molecule to enhance specific properties such as potency, selectivity, or stability.
Emerging strategies in this area include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of N-carbamoyl-L-alanine and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features required for its interaction with biological targets. mdpi.com Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can be used to build computational models that predict the activity of new derivatives. mdpi.com
Synthesis of Probes and Labeled Analogs: To track the molecule within cells and identify its binding partners, derivatives containing fluorescent tags (like rhodamine B), radioactive isotopes, or bio-orthogonal handles can be synthesized. mdpi.combohrium.com These tools are invaluable for imaging, pull-down assays, and mechanistic studies.
Peptide and Nucleoside Conjugates: Incorporating the N-carbamoyl-L-alanine moiety into larger molecules like peptides or nucleosides can create novel compounds with unique biological activities. nih.govnih.gov For example, the synthesis of purine (B94841) conjugates with amino acids is a promising direction in the search for new therapeutic agents. nih.gov The synthesis of such derivatives often involves coupling reactions that must be carefully controlled to avoid racemization of the chiral center. nih.gov
| Derivative Type | Purpose | Synthetic Approach Example |
| Bioactive Analogs | To enhance or modify biological activity (e.g., enzyme inhibition). | Systematic modification of functional groups to conduct SAR studies. mdpi.com |
| Fluorescent Probes | To visualize the molecule's location and interactions in cells. | Covalent attachment of a fluorescent dye like rhodamine B to the N-terminus. mdpi.com |
| Peptide Conjugates | To create novel bioactive peptides or improve stability. | Solid-phase peptide synthesis incorporating the modified amino acid. mdpi.com |
| Nucleoside Analogs | To develop potential anticancer or antiviral agents. | Nucleophilic substitution of a leaving group on a purine ring with the amino acid derivative. nih.govnih.gov |
Q & A
Q. What are the common synthetic routes for (2S)-2-(carbamoylamino)propanoic acid, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves chiral starting materials such as L-serine or L-glutamic acid derivatives. A key step is the introduction of the carbamoylamino group via nucleophilic substitution or carbamoylation under alkaline conditions . Enantiomeric purity is maintained by using chiral catalysts (e.g., Sharpless catalysts) or enzymatic resolution methods. Reaction temperature (optimized between 0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield and stereoselectivity . Validate purity via chiral HPLC (CSP columns) or polarimetry.
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- NMR : - and -NMR confirm structural integrity, with characteristic shifts for the carbamoyl group (~6.5 ppm for NH and ~170 ppm for carbonyl) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 190.16) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
- FTIR : Confirms carbamoyl N–H stretches (~3350 cm) and C=O vibrations (~1680 cm) .
Q. What are the solubility challenges of this compound in aqueous vs. organic solvents, and how can they be addressed experimentally?
The compound exhibits poor solubility in nonpolar solvents (e.g., hexane) due to its zwitterionic nature. In aqueous buffers, solubility depends on pH:
- pH 2–4 : Protonation of the carboxylate group increases solubility.
- pH 7–9 : Deprotonation of the carbamoylamino group reduces solubility .
Strategies: - Use co-solvents (e.g., DMSO:water 1:4) for biological assays.
- Synthesize salt forms (e.g., hydrochloride) to enhance stability in polar solvents .
Advanced Research Questions
Q. How does stereochemistry at the C2 position influence biological activity, and what methods validate enantioselective interactions?
The (2S)-configuration is critical for binding to enzymes like glutamine synthetase or carbamoyl phosphate synthetase. Inversion to the (2R)-form reduces binding affinity by >50% in kinetic assays . Validate via:
Q. What experimental designs are recommended to resolve contradictions in reported enzyme inhibition data?
Discrepancies in IC values may arise from assay conditions (e.g., buffer ionic strength, substrate concentrations). Design:
- Dose-response curves : Test across 5–8 log units (e.g., 1 nM–100 µM) in triplicate.
- Control for pH effects : Use HEPES (pH 7.4) vs. Tris (pH 8.0) buffers to assess pH-dependent activity .
- Cross-validate with orthogonal assays : Compare fluorometric (e.g., NADH-coupled) and radiometric (e.g., -labeling) methods .
Q. How can researchers optimize stability studies for this compound under varying storage and experimental conditions?
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C for anhydrous forms).
- Hydrolytic Stability : Monitor degradation via LC-MS in PBS (pH 7.4) at 37°C over 72 hours. Major degradation products include urea and propanoic acid derivatives .
- Light Sensitivity : Store in amber vials under argon; assess photodegradation via UV-Vis (λ = 254 nm) .
Methodological Guidance for Data Interpretation
Q. How should researchers address conflicting crystallographic vs. computational data on hydrogen-bonding networks?
- Crystallography : Resolves static interactions (e.g., O–H···N bonds in crystal lattices) .
- MD Simulations : Reveal dynamic interactions (e.g., solvent accessibility of the carbamoyl group) .
- Reconcile by :
- Performing solvent mapping (e.g., with PyMOL).
- Comparing B-factors (crystallography) with RMSD values (simulations) to identify flexible regions .
Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
